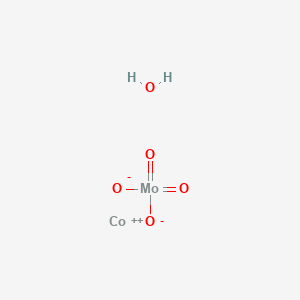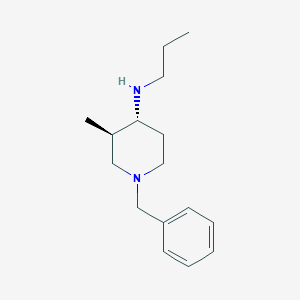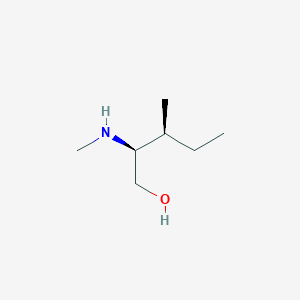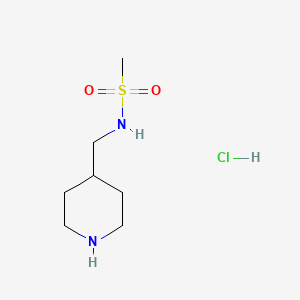
Cobalt(2+);dioxido(dioxo)molybdenum;hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cobalt(2+);dioxido(dioxo)molybdenum;hydrate, also known as cobalt molybdate hydrate, is a chemical compound with the molecular formula CoH2MoO5. It is a coordination complex where cobalt is in the +2 oxidation state and molybdenum is in the +6 oxidation state. This compound is typically found as a hydrate, meaning it includes water molecules in its crystalline structure. It is known for its distinctive purple color and is used in various industrial and research applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cobalt(2+);dioxido(dioxo)molybdenum;hydrate can be synthesized through a reaction between cobalt salts and molybdate salts in an aqueous solution. The typical reaction involves mixing cobalt(II) chloride or cobalt(II) nitrate with sodium molybdate in water. The reaction is usually carried out at room temperature, and the resulting precipitate is filtered, washed, and dried to obtain the hydrate form of the compound .
Industrial Production Methods: In industrial settings, the production of cobalt molybdate hydrate involves similar chemical reactions but on a larger scale. The process may include additional steps such as purification and crystallization to ensure the high purity of the final product. The reaction conditions are carefully controlled to optimize yield and quality .
Analyse Des Réactions Chimiques
Types of Reactions: Cobalt(2+);dioxido(dioxo)molybdenum;hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species, often involving the reduction of molybdenum.
Substitution: Ligand substitution reactions can occur, where water molecules in the hydrate are replaced by other ligands
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used.
Substitution: Ligands such as ammonia or phosphines can be used to replace water molecules
Major Products Formed:
Oxidation: Higher oxidation state complexes of cobalt and molybdenum.
Reduction: Lower oxidation state complexes.
Substitution: New coordination complexes with different ligands
Applications De Recherche Scientifique
Cobalt(2+);dioxido(dioxo)molybdenum;hydrate has several scientific research applications, including:
Catalysis: It is used as a catalyst in various chemical reactions, including hydrogenation and oxidation reactions.
Material Science: The compound is studied for its potential use in the development of new materials with unique properties.
Electrochemistry: It is used in the development of electrodes for electrochemical cells and batteries.
Biological Studies: The compound is investigated for its potential biological activity and interactions with biomolecules .
Mécanisme D'action
The mechanism of action of cobalt(2+);dioxido(dioxo)molybdenum;hydrate involves its ability to coordinate with other molecules and ions. The cobalt center can undergo redox reactions, while the molybdenum center can participate in various catalytic processes. The compound’s activity is influenced by the nature of the ligands and the surrounding environment .
Comparaison Avec Des Composés Similaires
Cobalt(2+);dioxido(dioxo)molybdenum (anhydrous): Similar to the hydrate form but without water molecules.
Cobalt(2+);dioxido(dioxo)tungsten;hydrate: Similar structure but with tungsten instead of molybdenum.
Nickel(2+);dioxido(dioxo)molybdenum;hydrate: Similar structure but with nickel instead of cobalt
Uniqueness: Cobalt(2+);dioxido(dioxo)molybdenum;hydrate is unique due to its specific coordination environment and the presence of both cobalt and molybdenum in its structure. This combination allows it to exhibit distinct catalytic and electrochemical properties that are not observed in similar compounds .
Propriétés
IUPAC Name |
cobalt(2+);dioxido(dioxo)molybdenum;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Co.Mo.H2O.4O/h;;1H2;;;;/q+2;;;;;2*-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPJIKZNJXISODY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[O-][Mo](=O)(=O)[O-].[Co+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CoH2MoO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80657612 |
Source


|
| Record name | Cobalt(2+) dioxido(dioxo)molybdenum--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80657612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.90 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18601-87-1 |
Source


|
| Record name | Cobalt(2+) dioxido(dioxo)molybdenum--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80657612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Octahydro-1h-pyrido[1,2-a]pyrazine](/img/structure/B1149051.png)
![7-(pyrrolidin-1-ylMethyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine](/img/new.no-structure.jpg)

![2-(((3aR,4S,6R,6aS)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol oxalate](/img/structure/B1149057.png)


![Methyl 3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylate hydrochloride](/img/structure/B1149071.png)
